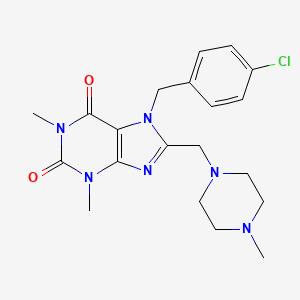

7-(4-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-dione derivative characterized by a 4-chlorobenzyl group at position 7, methyl groups at positions 1 and 3, and a 4-methylpiperazinylmethyl substituent at position 6. Its molecular formula is C₂₀H₂₅ClN₆O₂, with a molecular weight of 416.91 g/mol . The structural complexity arises from the piperazine ring and chlorinated benzyl group, which are critical for its physicochemical and pharmacological properties. The SMILES notation (CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C) highlights its functional group arrangement, including the purine core and substituted piperazine moiety .

Properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O2/c1-23-8-10-26(11-9-23)13-16-22-18-17(19(28)25(3)20(29)24(18)2)27(16)12-14-4-6-15(21)7-5-14/h4-7H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCPDAXZHCQOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and cyanoacetic acid. These reactions are often catalyzed by acids or bases under controlled temperatures.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step usually involves the reaction of the purine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Piperazine Moiety: The final step involves the alkylation of the purine derivative with 4-methylpiperazine. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the purine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position. Reagents like sodium methoxide or potassium thiolate can be used to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol under reflux.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

Reduction: Conversion of chlorobenzyl to benzyl derivatives.

Substitution: Introduction of methoxy or thiol groups at the benzyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Purine-Dione Core

Compound A : 7-(4-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CID 986255)

- Molecular Formula : C₁₈H₂₁ClN₆O₂

- Key Differences : Lacks the 1-methyl group and the methylene spacer between the piperazine and purine core compared to the target compound.

- However, the direct attachment of the 4-methylpiperazine (without a methylene bridge) could limit conformational flexibility .

Compound B : 7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (MDL:377052-22-7)

- Key Differences : Features a 2-chlorobenzyl group (vs. 4-chlorobenzyl) and a 4-phenylpiperazine substituent (vs. 4-methylpiperazinylmethyl).

- Implications : The ortho-chloro substitution on the benzyl group may alter electronic effects and steric interactions, while the phenylpiperazine could enhance lipophilicity and CNS penetration .

Compound C : 7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

- Key Differences : Replaces the 4-chlorobenzyl with a 4-methylbenzyl group and substitutes 4-phenylpiperazine for 4-methylpiperazinylmethyl.

- The phenylpiperazine may confer stronger π-π stacking interactions with aromatic residues in target proteins .

Structural and Functional Group Analysis

| Compound | Benzyl Substituent | Piperazine Substituent | Methyl Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | 4-Chlorobenzyl | 4-Methylpiperazinylmethyl | 1,3-dimethyl | C₂₀H₂₅ClN₆O₂ | 416.91 |

| Compound A | 4-Chlorobenzyl | 4-Methylpiperazine | 3-methyl | C₁₈H₂₁ClN₆O₂ | 388.86 |

| Compound B | 2-Chlorobenzyl | 4-Phenylpiperazine | 3-methyl | C₂₃H₂₃ClN₆O₂ | 450.93 |

| Compound C | 4-Methylbenzyl | 4-Phenylpiperazine | 1,3-dimethyl | C₂₄H₂₇N₆O₂ | 437.51 |

Pharmacological and Physicochemical Insights

- Lipophilicity : The target compound’s 4-chlorobenzyl and methylpiperazinylmethyl groups balance hydrophobicity and solubility. Compound B’s phenylpiperazine increases logP, favoring CNS activity, while Compound C’s methylbenzyl enhances membrane permeability .

- Receptor Binding: The methylene spacer in the target compound’s piperazinylmethyl group may allow better alignment with adenosine receptors compared to Compound A’s rigid piperazine linkage .

- Synthetic Feasibility : highlights that nitro and chloro substituents on purine-diones (e.g., 8-nitro or 8-chloro analogs) are synthetically accessible via similar routes, suggesting the target compound could be optimized for stability or activity .

Research Findings and Spectral Characterization

- C=O Stretching : ~1650–1700 cm⁻¹ (purine-dione core)

- C-Cl Stretching : ~740 cm⁻¹ (chlorobenzyl group) . Mass spectral fragmentation patterns (e.g., m/z = 169, 149) in related compounds suggest cleavage at the piperazine-purine bond, a trait likely shared by the target compound .

Biological Activity

7-(4-chlorobenzyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as TOSLAB 871584, is a synthetic purine derivative with significant potential in pharmacological applications. This compound is characterized by its complex structure that includes a chlorobenzyl group and a piperazine moiety, which contribute to its diverse biological activities.

- Molecular Formula : C19H23ClN6O2

- Molecular Weight : 402.88 g/mol

- CAS Number : 332103-60-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and disrupting critical cellular pathways necessary for processes such as cell proliferation and survival. This mechanism is particularly relevant in cancer research, where such compounds are explored for their potential to inhibit tumor growth.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Cytotoxicity |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

| HCT116 (Colon) | 7.5 | Induction of apoptosis |

These findings suggest that the compound may be particularly effective in treating certain cancer types by inducing apoptosis and inhibiting cell growth.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In studies evaluating its efficacy against various pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound could be developed into a novel antimicrobial agent.

Study on Antitumor Activity

A study conducted by researchers at a leading cancer research institute evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry to assess cell cycle distribution and confirmed that the compound induces G0/G1 phase arrest.

Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of this compound when combined with standard chemotherapy agents like doxorubicin. The combination therapy demonstrated enhanced cytotoxicity in resistant cancer cell lines, suggesting that this purine derivative could be an effective adjunct in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.